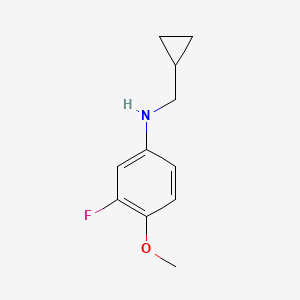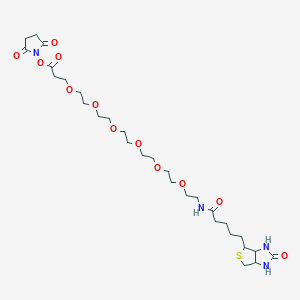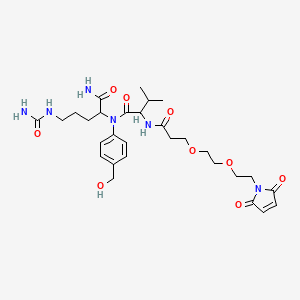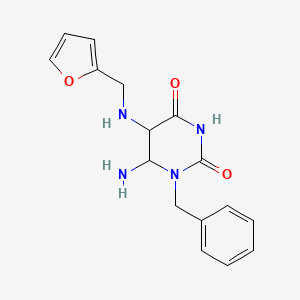
6-Amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione is a complex organic compound with a molecular formula of C16H16N4O3 This compound is known for its unique structure, which includes an amino group, a benzyl group, and a furan-2-ylmethylamino group attached to a diazinane-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with a suitable diazinane-2,4-dione derivative under controlled conditions to yield the final product.
Industrial Production Methods
While the compound is mainly synthesized on a laboratory scale, industrial production methods would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives.
Aplicaciones Científicas De Investigación
6-Amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-1-benzyl-5-methylaminouracil: This compound shares a similar core structure but differs in the substituents attached to the diazinane ring.
6-Amino-1-benzyl-5-isobutylamino-1H-pyrimidine-2,4-dione: Another structurally related compound with different substituents.
Uniqueness
6-Amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione is unique due to the presence of the furan-2-ylmethylamino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H18N4O3 |
|---|---|
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
6-amino-1-benzyl-5-(furan-2-ylmethylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H18N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-8,13-14,18H,9-10,17H2,(H,19,21,22) |
Clave InChI |
YAHLJLVHQVAWCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(C(C(=O)NC2=O)NCC3=CC=CO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxyoxan-3-yl]acetamide](/img/structure/B12316424.png)




![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)
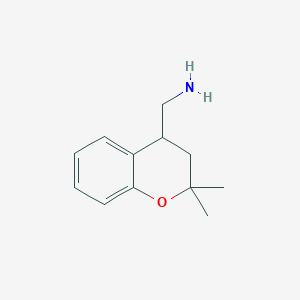
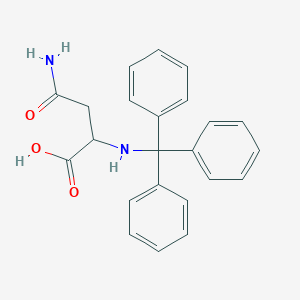
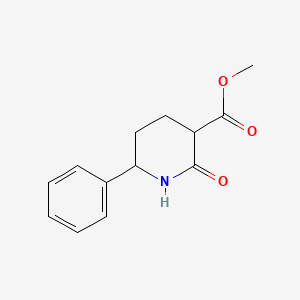
methyl)pyrrolidine](/img/structure/B12316470.png)
